(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Properties
Molecular Formula |
C31H23N5O3S |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C31H23N5O3S/c1-2-17-39-25-15-13-22(14-16-25)28-23(20-35(34-28)24-11-7-4-8-12-24)19-27-30(38)36-31(40-27)32-29(37)26(33-36)18-21-9-5-3-6-10-21/h2-16,19-20H,1,17-18H2/b27-19- |
InChI Key |
QGUQZYCZDVZHSS-DIBXZPPDSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This involves cyclization reactions using thiourea and appropriate aldehydes.
Final coupling: The final step involves coupling the pyrazole derivative with the thiazolo[3,2-b][1,2,4]triazine core under specific conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, leading to hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydrogenated pyrazole or thiazolo[3,2-b][1,2,4]triazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Medicine
Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent for various diseases.
Diagnostics: Potential use in diagnostic assays due to its ability to interact with biological molecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares its thiazolo-triazine-dione scaffold with derivatives such as (2Z)-6-methyl-2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione (hereafter referred to as Compound A ). Key differences include:
- Substituent at Position 6 : The benzyl group in the target compound vs. a methyl group in Compound A. This modification increases molecular weight (485.6 vs. 452.5 g/mol) and enhances lipophilicity (predicted XLogP3: ~5.5 vs. 4.9) .
- Pyrazole Substituents : The allyloxy group in the target compound vs. a 2-methylpropoxy group in Compound A. Allyloxy’s unsaturated bond may confer greater conformational flexibility and reactivity .
Physicochemical Properties
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight (g/mol) | 485.6 | 452.5 |
| XLogP3 | ~5.5 (estimated) | 5.1 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 7 | 6 |
| Topological Polar Surface Area | 114 Ų | 114 Ų |
Both compounds exhibit identical polar surface areas, suggesting similar passive diffusion rates .
Methodological Considerations in Structural Analysis
The stereochemical assignment of the (2Z)-configuration likely relies on X-ray crystallography, a method supported by software suites like SHELXL and WinGX for refining anisotropic displacement parameters . Computational tools (e.g., density functional theory) could further validate the stability of the Z-isomer over the E-configuration, as seen in related triazine derivatives .
Biological Activity
The compound (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant scaffolds: pyrazole, thiazole, and triazine. These structural features suggest a potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that yield high-purity products. The synthesis typically starts from readily available precursors such as p-hydroxy benzaldehyde and phenyl hydrazine. The characterization of the resulting compounds is achieved through various spectroscopic methods including IR and NMR spectroscopy to confirm their structures and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrazole moieties. For instance:
- Antibacterial Activity : A series of synthesized triazole and pyrazole derivatives were tested against various bacterial strains. Compounds with electron-donating groups showed significant antibacterial activity compared to standard antibiotics like Novobiocin and Ampicillin. Notably, compounds with para-substituted phenyl groups exhibited enhanced activity against Escherichia coli due to increased lipophilicity .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|---|
| 12e | E. coli | 18 | Novobiocin |
| 12f | Staphylococcus aureus | 20 | Ampicillin |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenges free radicals in a dose-dependent manner.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
| 200 | 90 |
The high percentage inhibition at elevated concentrations suggests that this compound may serve as a potent antioxidant agent .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against several pathogens. The findings demonstrated that compounds similar in structure to (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited significant growth inhibition against E. coli and S. aureus, indicating the potential for development as therapeutic agents .
- Antioxidant Activity Assessment : Another investigation focused on evaluating the antioxidant properties of various synthesized heterocycles using the DPPH assay. The results indicated that compounds with similar scaffolds to our target compound demonstrated substantial free radical scavenging capabilities, further supporting the hypothesis of their potential health benefits .
Q & A
Q. ADME Profiling :
Q. Toxicity Screening :
- Acute Toxicity : Dose escalation in zebrafish embryos (LC50 determination) .
- Genotoxicity : Ames test with S. typhimurium TA98/TA100 strains .
Methodological Notes for Data Interpretation
- Spectral Discrepancies : If NMR signals for the pyrazole ring protons differ from literature (e.g., δ 7.2–7.8 ppm vs. δ 7.5–8.0 ppm), re-examine solvent effects (CDCl3 vs. DMSO-d6) or tautomeric equilibria .
- Yield Optimization : For low yields in the final cyclization step, replace conventional heating with microwave-assisted synthesis (30 mins at 150°C) .
Comparative Structural Analysis
| Analog Compound | Key Structural Differences | Impact on Activity |
|---|---|---|
| 4-(4-Isopropoxyphenyl)-1H-pyrazole | Isopropoxy vs. allyloxy substituent | Reduced solubility (logP +0.3) |
| 5-Methyl-thiazolo-triazine | Methyl vs. benzyl at position 6 | Lower kinase inhibition (IC50 +2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
